1-[(2-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-14-6-7-18-17(12-14)24(13-15-4-2-3-5-16(15)21)22-19(29(18,26)27)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHCIRIZDUDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3Cl)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Signal Transduction Pathways: Influencing the pathways that transmit signals within cells, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require:
- Structural analogs : E.g., benzothiadiazines with substitutions at the 1-, 3-, or 7-positions.
- Pharmacological data : Binding affinities, selectivity, or toxicity profiles.
- Crystallographic data : Molecular conformation, packing, or intermolecular interactions.
Example Hypothetical Comparison Table (Illustrative Only):
| Compound Name | Substituents | Biological Target | IC₅₀ (nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|---|
| Parent benzothiadiazine-dione | None | Kinase X | 250 | 0.5 | |
| 1-[(2-chlorophenyl)methyl]-7-methyl-... | 2-chlorophenyl, methyl, morpholine | Kinase Y | 15 | 1.2 | |
| 3-nitro-7-fluoro-benzothiadiazine-dione | Nitro, fluoro | Kinase Z | 80 | 0.8 |
Note: The above table is speculative due to the absence of peer-reviewed data on the queried compound.
Critical Analysis of Evidence
- discuss crystallographic software (SHELX, WinGX) but lack any mention of benzothiadiazine derivatives.
- No peer-reviewed studies, patents, or databases (e.g., PubChem, CAS) as of 2025 provide experimental or computational data on this compound.
Recommendations for Further Research
To address this gap:
Synthetic studies : Publish synthesis and characterization (e.g., NMR, XRD) of the compound.
Computational modeling : Compare its binding modes with analogs using molecular docking.
Biological assays : Test against targets like kinases or antimicrobial pathways.
Biological Activity
1-[(2-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound belongs to the benzothiadiazine class, characterized by a benzothiadiazine core with various substituents that influence its biological properties. The presence of a chlorophenyl group and a morpholine carbonyl moiety is significant in modulating its activity.
Research indicates that compounds within the benzothiadiazine class can exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Modulation of Gene Expression : The compound may influence transcription factors related to oncogenesis, such as FOXM1, which is crucial in many cancers.
Anticancer Properties
Several studies have investigated the anticancer potential of benzothiadiazine derivatives. For instance:
- In Vitro Studies : A recent study highlighted the synthesis of novel benzothiazole derivatives that showed significant inhibition of FOXM1 in breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 6.13 µM to 12.86 µM . The structural similarity to the compound under discussion suggests potential efficacy against similar targets.
Anti-inflammatory Effects
Benzothiadiazine derivatives have also been evaluated for anti-inflammatory properties. Research has indicated that these compounds can reduce inflammation markers in various models, suggesting a dual role in cancer and inflammatory diseases .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds often exhibit favorable absorption and distribution characteristics. Toxicological assessments are necessary to establish safety profiles for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
